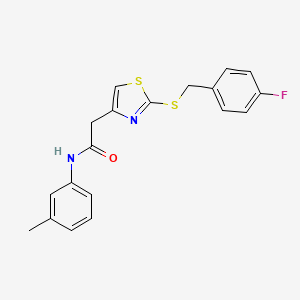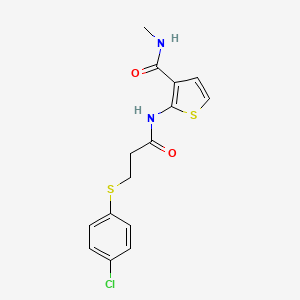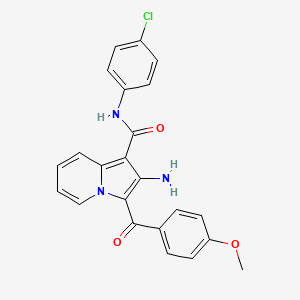
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide, also known as compound 1, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of thiazole derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents : This study involved the synthesis of new benztriazoles with a mercapto-triazole and other heterocycle substituents. These compounds were evaluated for their anticonvulsant activity and neurotoxicity. The findings indicated that some derivatives exhibited potent anticonvulsant activity with lower neurotoxicity, suggesting potential applications in treating convulsions or seizures (Dachuan Liu, Hong-jian Zhang, C. Jin, & Zhe-Shan Quan, 2016).
Anticancer and Kinase Inhibitory Activities
- Thiazolyl N-benzyl-substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities : Research focused on the synthesis of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives. These were evaluated for their Src kinase inhibitory activities and inhibition of cell proliferation in various cancer cell lines. Certain derivatives showed significant inhibition, highlighting their potential as anticancer agents (Asal Fallah-Tafti, A. Foroumadi, R. Tiwari, A. Shirazi, D. Hangauer, Yahao Bu, T. Akbarzadeh, K. Parang, & A. Shafiee, 2011).
Biological Activities: Antioxidant, Antibacterial, and Urease Inhibition
- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities : This study synthesized a new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition. The findings revealed moderate to good activities in these areas, particularly significant activity for urease inhibition (Y. Gull, N. Rasool, Mnaza Noreen, A. A. Altaf, S. Musharraf, M. Zubair, F. Nasim, Asma Yaqoob, Vincenzo DeFeo, & M. Zia-ul-Haq, 2016).
Antimicrobial Activity
- Synthesis, SAR, In-Silico Appraisal and Anti-Microbial Study of Substituted 2-Aminobenzothiazoles Derivatives : This research synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and evaluated them for antimicrobial activity. The study found good to moderate activity against selected bacterial and fungal microbial strains (D. G. Anuse, Suraj N. Mali, B. Thorat, R. Yamgar, & H. K. Chaudhari, 2019).
properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c1-13-3-2-4-16(9-13)21-18(23)10-17-12-25-19(22-17)24-11-14-5-7-15(20)8-6-14/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWFWMQGOBBMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2795240.png)

![5-Phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2795243.png)
![3-(2-chloro-6-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2795245.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2795248.png)



![2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2795256.png)
![Benzo[d]thiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2795257.png)



